molecular formula C21H22ClN3O B5721958 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B5721958
M. Wt: 367.9 g/mol
InChI Key: LMVWNSRVMJFCAW-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone (hereafter referred to as Compound A) is a piperazine-indole hybrid characterized by a 4-chlorophenyl substituent on the piperazine ring and a 2-methyl group on the indole moiety.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-15-21(18-4-2-3-5-19(18)23-15)20(26)14-24-10-12-25(13-11-24)17-8-6-16(22)7-9-17/h2-9,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVWNSRVMJFCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the indole moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to certain receptors, modulating their activity, while the piperazine ring can enhance the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Pharmacological Profiles

The table below compares Compound A with structurally related compounds, emphasizing substituent differences and reported activities:

Compound Name Piperazine Substituent Indole/Other Substituent Molecular Formula Reported Activity References
Compound A 4-Chlorophenyl 2-Methyl-1H-indol-3-yl C₂₁H₂₂ClN₃O (est.) Not explicitly reported
2-[4-(Pyridin-2-yl)piperazin-1-yl]-1-(1-tosyl-1H-indol-3-yl)ethanone (3a) Pyridin-2-yl 1-Tosyl-1H-indol-3-yl C₂₆H₂₇N₅O₃S 5-HT₆ receptor antagonist
(S)-(4-Chlorophenyl)-1-[4-(4-(trifluoromethyl)phenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethanone (UDO) 4-(Trifluoromethyl)phenyl Pyridin-3-yl (non-indole) C₂₄H₂₂ClF₃N₄O CYP51 inhibitor (anti-Trypanosoma cruzi)
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone 4-Chlorophenyl 2-(4-Fluorophenyl)-1H-indol-3-yl C₂₆H₂₃ClFN₃O Structural data only
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone 2-Methoxyphenyl 2-Methyl-1H-indol-3-yl C₂₂H₂₅N₃O₂ Not explicitly reported
2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone 4-(Methylsulfonyl)phenyl Pyrazole (non-indole) C₁₇H₂₀ClN₅O₃S No activity data

Key Observations

Piperazine Modifications: Electron-Withdrawing Groups (e.g., Cl, CF₃): The 4-chlorophenyl group in Compound A and UDO may enhance receptor binding affinity compared to electron-donating groups (e.g., methoxy in ). Chlorine’s electronegativity likely improves interactions with hydrophobic pockets in target proteins.

Indole Modifications: 2-Methyl vs. Halogenated Indoles: The 2-methyl group in Compound A increases lipophilicity compared to halogenated analogs (e.g., 4-fluorophenyl in ), which could influence blood-brain barrier penetration. Non-Indole Cores: Pyrazole-containing analogs (e.g., ) exhibit distinct scaffold flexibility, possibly reducing indole-related toxicity but requiring optimization for target engagement.

Biological Activity Trends: 5-HT₆ antagonism is associated with tosyl-indole derivatives (e.g., 3a ), whereas CYP51 inhibition is linked to trifluoromethylphenyl-pyridine hybrids (e.g., UDO ).

Physicochemical and Structural Considerations

  • Molecular Weight and Lipophilicity : Compound A’s estimated molecular weight (~384 g/mol) and logP (predicted >3) align with CNS drug-like properties, similar to 3a .

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